molecular formula C14H12N2O3 B11858822 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- CAS No. 823235-10-5

4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-

Cat. No.: B11858822
CAS No.: 823235-10-5
M. Wt: 256.26 g/mol
InChI Key: JUDKEYCCMONCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of an oxo group at the 4-position, a prop-2-yn-1-yl group at the 3-position, and a methyl acetate group at the 2-position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Acetylation: The final step involves the acetylation of the 2-position with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups within the molecule.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira or Suzuki coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

    Coupling Reactions: Palladium catalysts, copper co-catalysts, and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo or hydroxyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of novel materials, catalysts, and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and physiological responses.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as 2-methyl-4-oxo-3-(prop-2-yn-1-yl)quinazoline and 4-hydroxy-2-quinolones share structural similarities with (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate.

    Indole Derivatives: Indole-based compounds also exhibit similar biological activities and chemical properties.

Uniqueness

The uniqueness of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate lies in its specific structural features, such as the combination of the oxo group, prop-2-yn-1-yl group, and methyl acetate group on the quinazoline core

Properties

CAS No.

823235-10-5

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

(4-oxo-3-prop-2-ynylquinazolin-2-yl)methyl acetate

InChI

InChI=1S/C14H12N2O3/c1-3-8-16-13(9-19-10(2)17)15-12-7-5-4-6-11(12)14(16)18/h1,4-7H,8-9H2,2H3

InChI Key

JUDKEYCCMONCPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC2=CC=CC=C2C(=O)N1CC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.